molecular formula C18H18N6O5S2 B1668816 Cefamandole CAS No. 34444-01-4

Cefamandole

Cat. No. B1668816
CAS RN: 34444-01-4
M. Wt: 462.5 g/mol
InChI Key: OLVCFLKTBJRLHI-AXAPSJFSSA-N
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Description

Cefamandole, also known as cephamandole, is a second-generation broad-spectrum cephalosporin antibiotic . The clinically used form of cefamandole is the formate ester cefamandole nafate, a prodrug which is administered parenterally . It is no longer available in the United States .


Synthesis Analysis

The discovery of cephalosporin C and its conversion to 7-aminocephalosporanic acid (7-ACA) are reviewed. The syntheses of cefamandole and three other injectable cephalosporins from 7-ACA are described .


Molecular Structure Analysis

Cefamandole has a molecular formula of C18H18N6O5S2 and an average mass of 462.503 Da . The chemical structure of cefamandole, like that of several other cephalosporins, contains an N-methylthiotetrazole (NMTT or 1-MTT) side chain .


Chemical Reactions Analysis

As the antibiotic is broken down in the body, it releases free NMTT, which can cause hypoprothrombinemia (likely due to inhibition of the enzyme vitamin K epoxide reductase) and a reaction with ethanol similar to that produced by disulfiram (Antabuse), due to inhibition of aldehyde dehydrogenase .


Physical And Chemical Properties Analysis

Cefamandole has a density of 1.8±0.1 g/cm3, a molar refractivity of 115.1±0.5 cm3, and a polar surface area of 201 Å2 .

Scientific Research Applications

Biliary Excretion Study

An experimental study examined the biliary excretion of cefamandole, revealing significant antibiotic activity in bile. This study provided insights into the excretion mechanisms of cefamandole in both experimental and human models (Brogard et al., 2005).

Impact on Human Intervertebral Disc Cells

Research on the effects of antibiotics, including cefamandole, on human intervertebral disc cells identified notable impacts on cell viability, proliferation, and metabolism. This has implications for understanding antibiotic use in spinal surgery (Hoelscher et al., 2000).

Interaction with Bovine Serum Albumin

A study focused on the interaction between cefamandole and bovine serum albumin (BSA) using spectroscopic techniques. The findings shed light on the molecular interactions and binding characteristics of cefamandole (Wang et al., 2015).

Surgical Site Infection Prevention

A meta-analysis compared cefamandole with other antibiotics for preventing surgical site infections, highlighting its effectiveness in surgical prophylaxis (Ahmed et al., 2022).

Analytical Method Development

Research on developing analytical methods for the determination of cefamandole in body fluids like urine and serum used capillary zone electrophoresis, which is crucial for clinical pharmacokinetic studies (Wu & Sun, 2013).

Pharmacokinetic Studies

A study highlighted the importance of specific methodologies in pharmacokinetic studies of cefamandole, underscoring challenges in assay accuracy (Zhang & Lovering, 2001).

Continuous Intravenous Infusion

Investigations into the pharmacokinetics of cefamandole administered via continuous intravenous infusion provided valuable data for dosing adjustments based on renal function (Berkhout et al., 2003).

Antibiotic Therapy in Open Fracture Wounds

A clinical trial assessed the efficacy of cefamandole as part of combination antibiotic therapy in treating open fracture wounds, offering insights into its clinical application (Patzakis et al., 2000).

Drug Delivery Systems

Research on nano-structured polymers for medical device-related infection prevention studied the delivery of cefamandole, highlighting its potential in innovative drug delivery systems (Crisante et al., 2009).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/t11-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVCFLKTBJRLHI-AXAPSJFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022750
Record name Cefamandole
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Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefamandole
Source Human Metabolome Database (HMDB)
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Solubility

5.81e-01 g/L
Record name Cefamandole
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Mechanism of Action

Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefamandole interferes with an autolysin inhibitor.
Record name Cefamandole
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Product Name

Cefamandole

CAS RN

34444-01-4, 30034-03-8
Record name Cefamandole
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Record name Sodium [6R-[6α,7β(R*)]]-7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Record name Cefamandole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182-184
Record name Cefamandole
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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